molecular formula C12H15N3 B1400953 Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine CAS No. 1310255-26-5

Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine

Cat. No.: B1400953
CAS No.: 1310255-26-5
M. Wt: 201.27 g/mol
InChI Key: MOYYZLBUSUTCHM-UHFFFAOYSA-N
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Description

Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine is a compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine typically involves the reaction of benzylamine with 2-methylimidazole. One common method involves the use of N-heterocyclic carbenes (NHC) as catalysts. The reaction is conducted in the presence of an oxidant, such as tert-butylhydroperoxide (TBHP), which serves to oxidize an in situ formed enamine to an α-aminoaldehyde .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include tert-butylhydroperoxide (TBHP) and other peroxides.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction can produce different amine derivatives.

Mechanism of Action

The mechanism of action of Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial and antitumor effects . The pathways involved may include inhibition of DNA synthesis and disruption of cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine is unique due to its specific structure, which combines the properties of benzylamine and 2-methylimidazole

Properties

IUPAC Name

N-[(2-methyl-1H-imidazol-5-yl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-10-14-9-12(15-10)8-13-7-11-5-3-2-4-6-11/h2-6,9,13H,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYYZLBUSUTCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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